molecular formula C22H18ClFN4O B2408179 N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207000-12-1

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2408179
CAS No.: 1207000-12-1
M. Wt: 408.86
InChI Key: RMSKKSBZJJFUMW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with 4-(methylthio)benzyl chloride under basic conditions to introduce the benzyl group. Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, halogenated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial and anticancer properties.

    Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal effects.

    Indole Derivatives: Widely studied for their diverse pharmacological activities.

Uniqueness

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O/c23-16-1-4-18(5-2-16)27-22(29)14-7-9-28(10-8-14)21-15(12-25)13-26-20-6-3-17(24)11-19(20)21/h1-6,11,13-14H,7-10H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKKSBZJJFUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=C4C=C(C=CC4=NC=C3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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